molecular formula C11H10ClIN2O3 B11824749 Methyl 4-chloro-2-iodo-1-(methoxymethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Methyl 4-chloro-2-iodo-1-(methoxymethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Cat. No.: B11824749
M. Wt: 380.56 g/mol
InChI Key: BFLIZXOJMLSREU-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-iodo-1-(methoxymethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a complex organic compound with a unique structure that includes a pyrrolo[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-2-iodo-1-(methoxymethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the halogenation of a pyrrolo[2,3-b]pyridine derivative, followed by esterification and methylation reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-2-iodo-1-(methoxymethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium iodide (NaI) or potassium fluoride (KF) can be used for halogen exchange reactions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

Methyl 4-chloro-2-iodo-1-(methoxymethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe or ligand in biological assays to study protein-ligand interactions and other biochemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-2-iodo-1-(methoxymethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but typically include interactions with key proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloro-2-bromo-1-(methoxymethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
  • Methyl 4-chloro-2-fluoro-1-(methoxymethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
  • Methyl 4-chloro-2-iodo-1-(ethoxymethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Uniqueness

Methyl 4-chloro-2-iodo-1-(methoxymethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its reactivity and interactions with other molecules. This dual halogenation provides a versatile platform for further chemical modifications and applications.

Properties

Molecular Formula

C11H10ClIN2O3

Molecular Weight

380.56 g/mol

IUPAC Name

methyl 4-chloro-2-iodo-1-(methoxymethyl)pyrrolo[2,3-b]pyridine-5-carboxylate

InChI

InChI=1S/C11H10ClIN2O3/c1-17-5-15-8(13)3-6-9(12)7(11(16)18-2)4-14-10(6)15/h3-4H,5H2,1-2H3

InChI Key

BFLIZXOJMLSREU-UHFFFAOYSA-N

Canonical SMILES

COCN1C(=CC2=C(C(=CN=C21)C(=O)OC)Cl)I

Origin of Product

United States

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